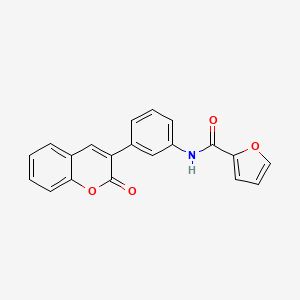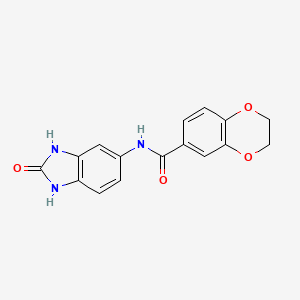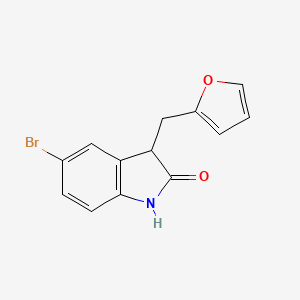
N-(3-(2-oxo-2H-chromen-3-yl)phenyl)furan-2-carboxamide
Overview
Description
N-(3-(2-oxo-2H-chromen-3-yl)phenyl)furan-2-carboxamide is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structure of this compound consists of a coumarin moiety linked to a phenyl group, which is further connected to a furan ring through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-oxo-2H-chromen-3-yl)phenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Coupling with Phenyl Group: The coumarin derivative is then coupled with a phenyl group through a Friedel-Crafts acylation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the phenyl-coumarin intermediate with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry approaches to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-oxo-2H-chromen-3-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(3-(2-oxo-2H-chromen-3-yl)phenyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Medicine: Explored for its anticoagulant properties and potential use in the treatment of thrombotic disorders.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(2-oxo-2H-chromen-3-yl)phenyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anticoagulant Activity: The compound inhibits the activity of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors.
Comparison with Similar Compounds
N-(3-(2-oxo-2H-chromen-3-yl)phenyl)furan-2-carboxamide can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant with a similar mechanism of action but different structural features.
Dicoumarol: Another anticoagulant that also inhibits vitamin K epoxide reductase but has a different pharmacokinetic profile.
7-Hydroxycoumarin: A simpler coumarin derivative with antioxidant and antimicrobial properties.
Properties
IUPAC Name |
N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-19(18-9-4-10-24-18)21-15-7-3-6-13(11-15)16-12-14-5-1-2-8-17(14)25-20(16)23/h1-12H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJEZHTVIJVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188932 | |
| Record name | N-[3-(2-Oxo-2H-1-benzopyran-3-yl)phenyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839692-46-5 | |
| Record name | N-[3-(2-Oxo-2H-1-benzopyran-3-yl)phenyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=839692-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(2-Oxo-2H-1-benzopyran-3-yl)phenyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-iodobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4403277.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4403285.png)

![2-methoxy-4-(methylthio)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4403294.png)
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4403304.png)

![4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4403322.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4403347.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4403358.png)
![[3-[(3-Methoxyphenyl)carbamoyl]phenyl] acetate](/img/structure/B4403364.png)
![1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4403368.png)
![1-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone](/img/structure/B4403375.png)
![4-[(ethylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4403380.png)
